[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline-2-carboxylate derivatives, which “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” is a part of, has been described in various studies. One such method involves the use of a Cu(OTf)2 catalyst via the intermolecular addition of an alkyne onto imines and subsequent intermolecular ring closure by arylation . Various catalysts such as Cu(OAc)2, Cu(acac)2, Cu(tmhd)2, CuI, Cu(OTf)2 have been examined .Chemical Reactions Analysis
While specific chemical reactions involving “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” are not detailed in the search results, quinoline derivatives in general have been studied extensively. For instance, the [2+2+2] cycloaddition is an elegant, atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles, mostly aromatic, involving the formation of several C–C bonds in a single step .Physical and Chemical Properties Analysis
The physical and chemical properties of “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” are not detailed in the search results. The compound has a molecular weight of 320.348.Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties, effectively preventing metallic corrosion. These compounds form stable chelating complexes with metallic surfaces through coordination bonding, attributed to their high electron density and polar substituents like hydroxyl, methoxy, amino, and nitro groups. This makes them valuable in extending the life and integrity of metals in various environments (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Significance
Quinoline is a versatile scaffold in drug development, offering therapeutic potential against diseases like cancer and malaria. Its derivatives display a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. The flexibility of the quinoline structure allows for the creation of new chemotherapeutic agents, as evidenced by a significant number of patents filed for novel quinoline-based compounds (Hussaini, 2016).
Anticancer and Antimicrobial Activities
The quinoline and quinazoline alkaloids are notable for their bioactivity, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. These compounds, along with their analogs, have been the focus of drug development for combating various diseases, opening new avenues in antimalarial and anticancer drug discovery (Shang et al., 2018).
Optoelectronic Materials
Quinoline and pyrimidine derivatives are employed in the development of optoelectronic materials due to their luminescent properties. They have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating these heterocycles into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antitubercular and Anticancer Agents
Quinoline hydrazone derivatives have shown significant potential as antitubercular and anticancer agents. Their broad spectrum of biological activities, coupled with the synthetic versatility of quinoline, facilitates the development of structurally diverse derivatives, potentially leading to more effective and less toxic drugs (Mandewale, Patil, Shedge, Dappadwad, & Yamgar, 2017).
Future Directions
The future directions for research on “[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide variety of applications of quinoline derivatives in medicinal and synthetic organic chemistry, there is significant potential for future research in these areas .
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-2-4-8-15(13)21-18(22)12-24-19(23)17-11-10-14-7-3-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVFQTUGMTWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.